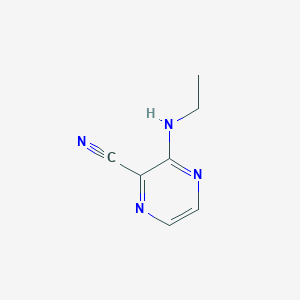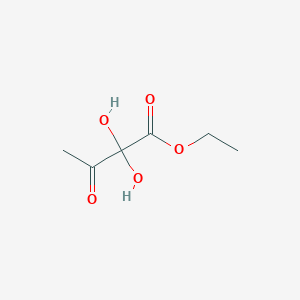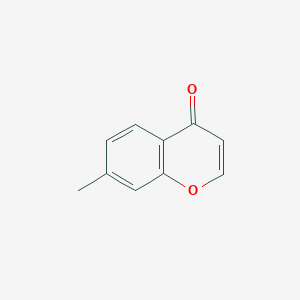
7-Methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyranone ring, with a methyl group attached at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid like sulfuric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of 7-methyl-4H-chromen-4-one may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
7-Methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mechanism of Action
The mechanism of action of 7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway . Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl group at the seventh position but shares a similar core structure.
Chromone: Differs by having a double bond between C-2 and C-3, leading to different biological activities.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the dihydropyranone ring, exhibiting similar but distinct biological activities.
Uniqueness: 7-Methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methyl group at the seventh position plays a crucial role in its interaction with molecular targets, enhancing its therapeutic potential .
Properties
CAS No. |
5751-51-9 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methylchromen-4-one |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |
InChI Key |
MOISBGWJJHJRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




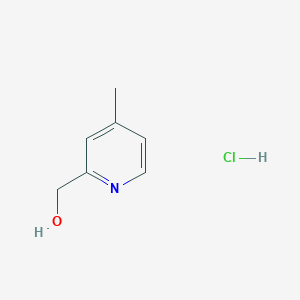
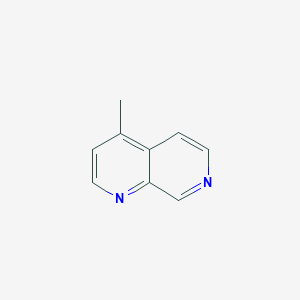
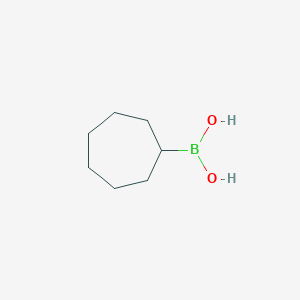

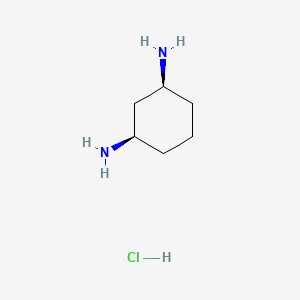
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
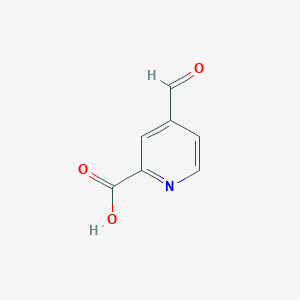
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
